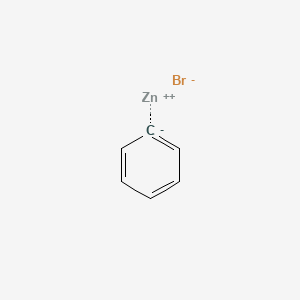
(S)-2-Amino-3-phenylpropanamidehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-phenylpropanamidehydrobromide is a derivative of the amino acid L-phenylalanine. L-phenylalanine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet. It is a precursor to several important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine. The amide form of L-phenylalanine, combined with hydrobromide, is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Amino-3-phenylpropanamidehydrobromide can be synthesized through the reaction of L-phenylalanine with an appropriate amine under specific conditions. One common method involves the use of propylphosphonic anhydride (T3P) as a coupling reagent. This reagent facilitates the formation of the amide bond between L-phenylalanine and the amine, resulting in the desired product .
Industrial Production Methods
In industrial settings, the production of L-phenylalanine-amide hydrobromide often involves large-scale synthesis using automated reactors. The process typically includes the following steps:
Preparation of L-phenylalanine: L-phenylalanine is obtained either through extraction from natural sources or via microbial fermentation.
Amidation Reaction: L-phenylalanine is reacted with an amine in the presence of a coupling reagent like T3P.
Purification: The resulting product is purified using techniques such as crystallization or chromatography to obtain high-purity L-phenylalanine-amide hydrobromide.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-phenylpropanamidehydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
(S)-2-Amino-3-phenylpropanamidehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.
Medicine: Research focuses on its potential therapeutic effects, including its use as a precursor for neurotransmitter synthesis and its potential role in treating conditions like depression and chronic pain.
Industry: It is utilized in the production of pharmaceuticals, food additives, and other industrial products.
Mechanism of Action
The mechanism of action of L-phenylalanine-amide hydrobromide involves its conversion to L-phenylalanine in the body. L-phenylalanine is then metabolized to produce neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other physiological functions. The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in these metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The parent amino acid, essential for protein synthesis and neurotransmitter production.
L-Tyrosine: Another amino acid derived from L-phenylalanine, involved in the synthesis of thyroid hormones and neurotransmitters.
L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease.
Uniqueness
(S)-2-Amino-3-phenylpropanamidehydrobromide is unique due to its amide functional group, which imparts different chemical properties compared to its parent amino acid. This modification can enhance its stability, solubility, and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
24730-33-4 |
|---|---|
Molecular Formula |
C9H13BrN2O |
Molecular Weight |
245.12 g/mol |
IUPAC Name |
(2S)-2-amino-3-phenylpropanamide;hydrobromide |
InChI |
InChI=1S/C9H12N2O.BrH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m0./s1 |
InChI Key |
LZKGPWKKZYKULV-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)N.Br |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)-4-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8545641.png)
![N-{[4-Phenyl-1-(3,3,3-triphenylpropyl)piperidin-4-yl]methyl}acetamide](/img/structure/B8545646.png)
![3-Chloro-5-(chloromethyl)thieno[3,2-b]-pyridine](/img/structure/B8545648.png)





![6-(2-Chloroethyl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B8545694.png)

![5-(Hydroxymethyl)-11-methyl-6H-pyrido [4,3-b] carbazole N-Methylcarbamate](/img/structure/B8545703.png)
![1H-Benzimidazole-2-carboxamide, N-[4-(4-pyridinyloxy)phenyl]-](/img/structure/B8545713.png)

